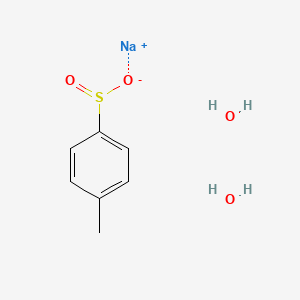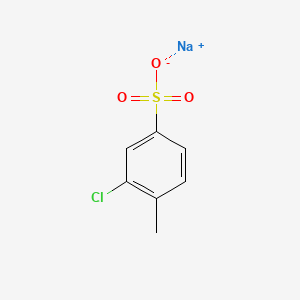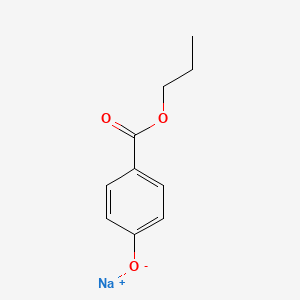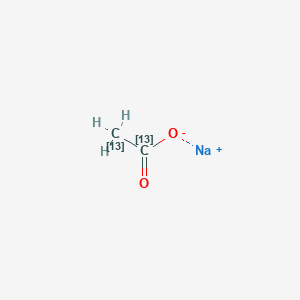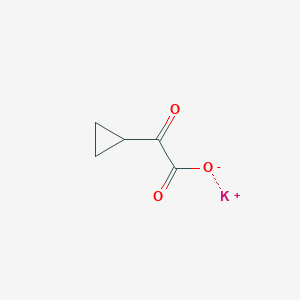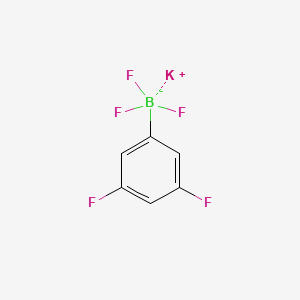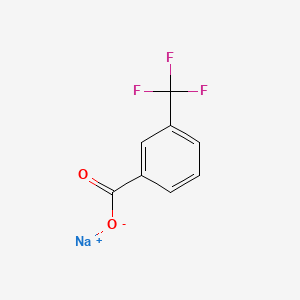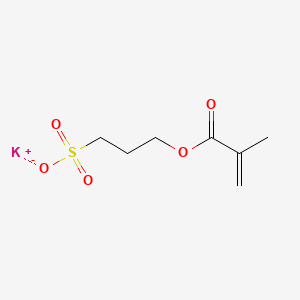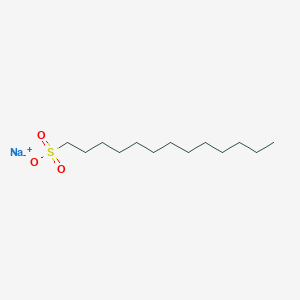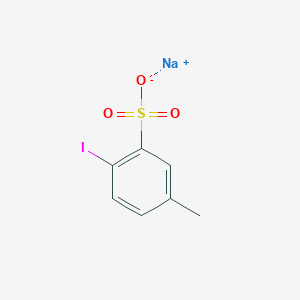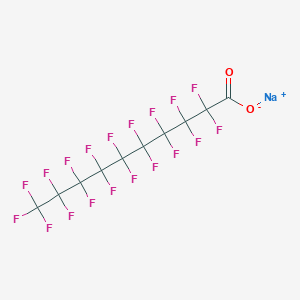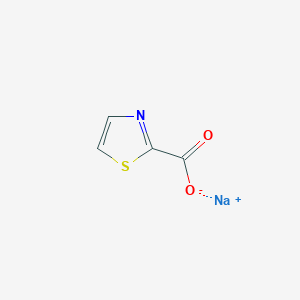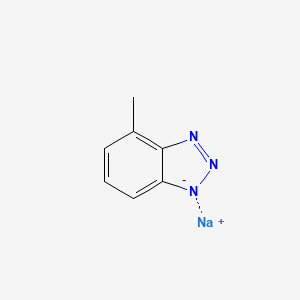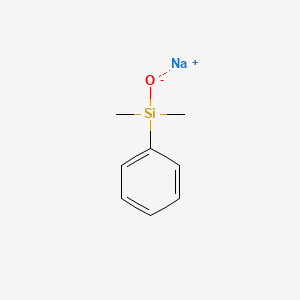
Sodium dimethylphenylsilanolate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of sodium phenylsiloxanolate (SPS) has been achieved through two different synthetic routes: the cleavage of oligo(phenylsilsesquioxane) by NaOH in n-butyl alcohol and the reaction of phenyltri-n-butoxysilane with NaOH in the presence of water, both yielding crystalline sym-cis-{(Na+)4[PhSi(O)O-]4}·8n-BuOH as the product . Additionally, sodium phenyldi-n-butoxysilanolate was synthesized under anhydrous conditions from the reaction of phenyltri-n-butoxysilane and NaOH, which upon treatment with Me3SiCl, formed phenyl(trimethylsiloxy)di-n-butoxysilane .
Molecular Structure Analysis
The molecular structures of various sodium phenolates have been studied using variable-temperature 1H and 13C NMR spectroscopy and cryoscopic molecular weight measurements. X-ray diffraction has been used to determine the solid-state structures of complexes derived from 2,6-bis[(dimethylamino)methyl]-4-methylphenol . Dimeric complexes of sodium have been reported to exhibit diamond-shaped M2N2 cores, forming a tetrametallacyclobuta[1,2:1,4:2,3:3,4]tetracyclopentane structure .
Chemical Reactions Analysis
The reaction of SPS with Me3SiCl resulted in the formation of sym-cis-tetraphenyltetrakis(trimethylsiloxy)cyclotetrasiloxane . Sodium 2,6-dimesitylphenyl phosphanide was synthesized and its 15-crown-5 adduct was characterized by X-ray crystal structure determination, revealing a bent Na-P-C(ipso) moiety . The solvent-free sodium aryl derivative (NaC6H3-2,6-Mes2)2 was found to be a metal-bridged dimer with Na+ cations primarily coordinated to ipso phenyl and ipso mesityl carbons .
Physical and Chemical Properties Analysis
The sodium salt of 4-dimethylaminocinnamylidenepyruvic acid (Na-DMCP) was characterized, and its protonation constant as well as the stability constants of its binary 1:1 complexes with various metal ions were determined in an aqueous medium . The sodium complex with the ligand N-(2,6-dimethylphenyl)diphenylphosphinic amide was synthesized, and its solid-state structure was established by single-crystal X-ray diffraction analysis, showing coordination through the chelation of an oxygen atom attached to the phosphorus atom . The crystal and molecular structures of a sodium salt involving tetraphenylmonothioimidodiphosphinic acid were determined, revealing a trigonal bipyramidal geometry around sodium atoms .
Applications De Recherche Scientifique
Formation and Reactivity in Polymer Chemistry
Sodium dimethylphenylsilanolate plays a crucial role in polymer chemistry. In the study of hydrolysis reaction products from aryltrialkoxysilanes, sodium hydroxide was used to isolate definite products. This led to the formation of cyclic sym-cis tetraphenylsilsesquioxanetetraol tetrasodium salt and other complex silsesquioxane structures. These compounds have significant implications in the synthesis of polymers and advanced materials due to their unique properties (Lee & Kawakami, 2007).
Reactivity with Organosilicon Compounds
Sodium dimethylphenylsilanolate exhibits notable reactivity with other organosilicon compounds. In one study, vinyl chloride and organohalosilanes reacted with metallic sodium to form various organovinylsilanes, including dimethylphenyl-vinylsilane. This process highlights the potential of sodium dimethylphenylsilanolate in synthesizing new organosilicon compounds with diverse applications in materials science and chemistry (Kanazashi, 1953).
Synthesis of Organosilicon Compounds
A research by Chugunov demonstrated the synthesis of 1,4-bis[dimethyl(triphenylsiloxy)silyl]benzene through the condensation of sodium triphenylsilanolate with specific compounds. This process is crucial for creating novel organosilicon compounds with potential applications in various industrial and technological fields (Chugunov, 1960).
Importance in Cross-Coupling Reactions
Sodium dimethylphenylsilanolate is instrumental in cross-coupling reactions. Alkali-metal salts of this compound undergo efficient cross-coupling with a range of aromatic bromides and chlorides to form polysubstituted biaryls. This process is significant in organic synthesis, highlighting the compound's role in facilitating complex chemical transformations (Denmark, Smith, Chang, & Muhuhi, 2009).
Propriétés
IUPAC Name |
sodium;dimethyl-oxido-phenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11OSi.Na/c1-10(2,9)8-6-4-3-5-7-8;/h3-7H,1-2H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZJKOMUCXNLBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC=CC=C1)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NaOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635778 | |
| Record name | Sodium dimethyl(phenyl)silanolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium dimethylphenylsilanolate | |
CAS RN |
7646-75-5 | |
| Record name | Sodium dimethyl(phenyl)silanolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



